

physical and chemical properties of 1,1,1-trimethylhydrazinium iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1-Trimethylhydrazinium iodide*

Cat. No.: *B1294641*

[Get Quote](#)

An In-depth Technical Guide to 1,1,1-Trimethylhydrazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,1,1-trimethylhydrazinium iodide** (TMHI), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in complex chemical transformations.

Core Chemical and Physical Properties

1,1,1-Trimethylhydrazinium iodide is a stable, crystalline solid that serves as a key reagent in modern organic chemistry, particularly in the amination of aromatic compounds.^[1] It is recognized for its role in Vicarious Nucleophilic Substitution (VNS) reactions, offering a method to introduce amino groups into electron-deficient aromatic rings.^[1]

Structural and General Properties

Below is a summary of the fundamental properties of **1,1,1-trimethylhydrazinium iodide**.

Property	Value	Source
Chemical Name	1,1,1-Trimethylhydrazinium iodide	N/A
Synonyms	TMHI, Trimethylhydrazonium iodide	[2]
CAS Number	3288-80-0	[3]
Molecular Formula	C ₃ H ₁₁ IN ₂	[3]
Molecular Weight	202.04 g/mol	[3] [4]
Appearance	Crystalline solid	[1]
Melting Point	225-230 °C (decomposes)	
Stability	Stable for months at room temperature	[1]

Solubility

While specific quantitative solubility data (g/100mL) is not readily available in the searched literature, its application in reactions involving dimethyl sulfoxide (DMSO) suggests good solubility in this solvent.[\[1\]](#) As an ionic salt, it is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.

Spectroscopic Data

Detailed experimental spectra for **1,1,1-trimethylhydrazinium iodide** were not found in the performed search. However, based on its structure, the following spectral characteristics are expected:

- **¹H NMR** (Proton Nuclear Magnetic Resonance): Two main signals are anticipated:
 - A singlet for the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen.
 - A broad singlet for the two protons of the amino group (-NH₂). The chemical shift of the -NH₂ protons can be variable and may be affected by the solvent and concentration.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): A single signal is expected for the three equivalent methyl carbons. The chemical shift would be in the typical range for a carbon attached to a positively charged nitrogen atom.
- IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for:
 - N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the range of $3300\text{-}3500\text{ cm}^{-1}$.
 - N-H bending vibrations around 1600 cm^{-1} .
 - C-H stretching and bending vibrations of the methyl groups.

Synthesis and Reactivity

Synthesis of 1,1,1-Trimethylhydrazinium Iodide

The synthesis of **1,1,1-trimethylhydrazinium iodide** is a straightforward quaternization reaction.

Experimental Protocol:

- Reactants: 1,1-Dimethylhydrazine and Methyl Iodide.[\[1\]](#)
- Procedure: Methyl iodide is added to a solution of 1,1-dimethylhydrazine. The reaction is typically carried out in a suitable solvent, such as an ether or alcohol, at or below room temperature. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Below is a workflow diagram for the synthesis of **1,1,1-trimethylhydrazinium iodide**.

Synthesis of 1,1,1-Triethylhydrazinium Iodide

Reactants

1,1-Dimethylhydrazine Methyl Iodide

Reaction

Mixing in Solvent

Quaternization

Stirring at Room Temperature

Precipitation of Product

Workup & Purification

Filtration

Washing with Solvent

Recrystallization

Drying

Pure 1,1,1-Triethylhydrazinium Iodide

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 1,1,1-trimethylhydrazinium iodide.**

Chemical Reactivity and Applications

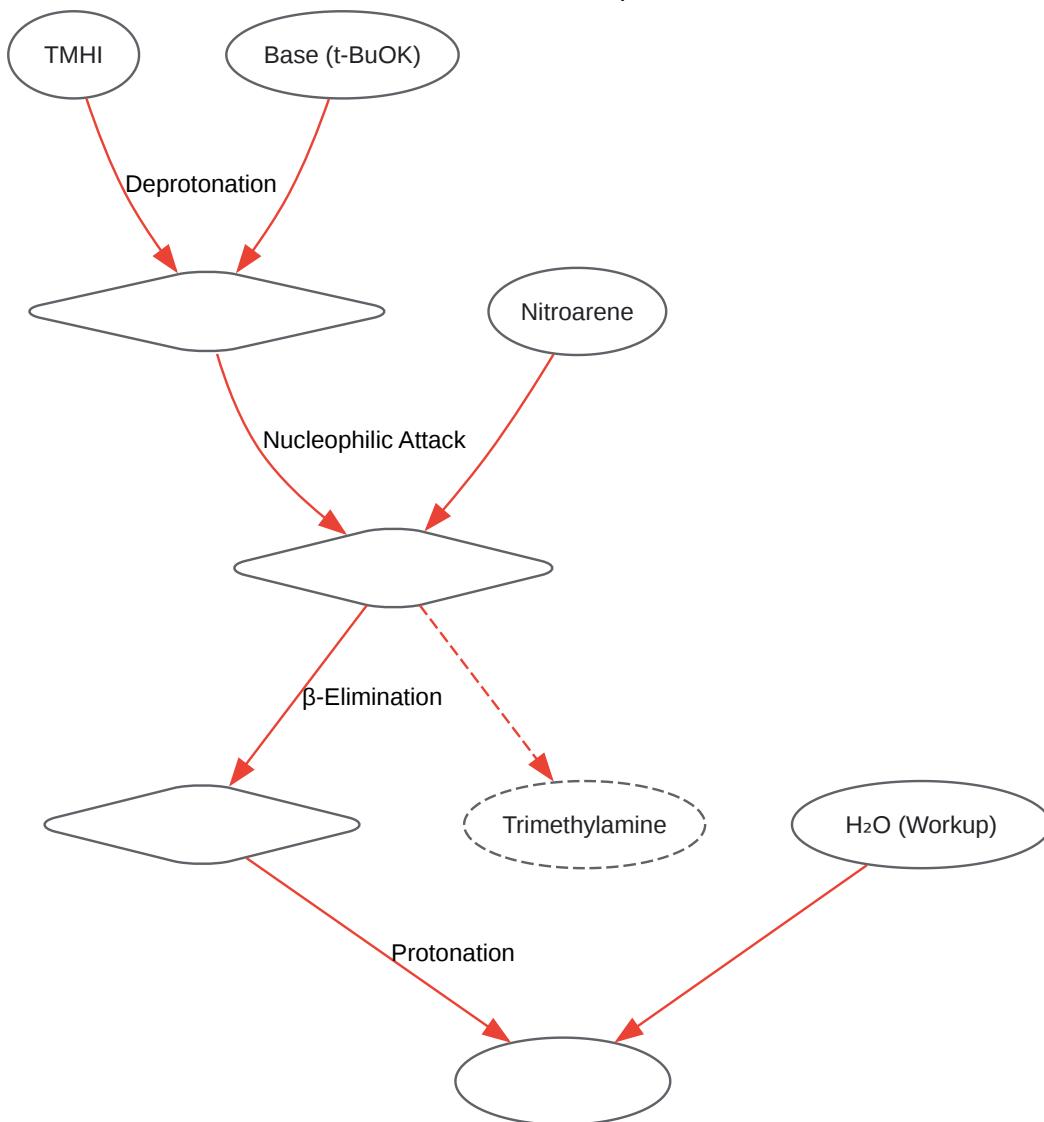
The primary application of **1,1,1-trimethylhydrazinium iodide** is as an aminating agent in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient aromatic compounds, such as nitroarenes.[\[1\]](#)

Experimental Protocol for Vicarious Nucleophilic Substitution:

- Substrate: An electron-deficient aromatic compound (e.g., nitrobenzene).
- Reagents: **1,1,1-Trimethylhydrazinium iodide** and a strong base (e.g., potassium tert-butoxide).[\[1\]](#)
- Solvent: A dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[\[1\]](#)
- Procedure: The aromatic substrate and **1,1,1-trimethylhydrazinium iodide** are dissolved in the dry solvent. The strong base is then added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
- Work-up: The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

The reaction is characterized by the formation of a deep red solution and the evolution of trimethylamine gas.[\[1\]](#)

Mechanism of Action: Vicarious Nucleophilic Substitution


The VNS reaction using TMHI proceeds through a well-defined mechanism.

- Deprotonation: A strong base deprotonates the terminal nitrogen of **1,1,1-trimethylhydrazinium iodide** to form a reactive ylide intermediate.
- Nucleophilic Attack: The ylide attacks the electron-deficient aromatic ring at a position ortho or para to the electron-withdrawing group, forming a σ -complex (Meisenheimer-like adduct).

- β -Elimination: The σ -complex undergoes a β -elimination of trimethylamine, a good leaving group, facilitated by the base.
- Protonation: The resulting anion is protonated during aqueous workup to yield the aminated aromatic product.

Below is a diagram illustrating the signaling pathway of the VNS reaction.

Mechanism of Vicarious Nucleophilic Substitution

[Click to download full resolution via product page](#)

Caption: The VNS mechanism using **1,1,1-trimethylhydrazinium iodide**.

Safety and Handling

1,1,1-Trimethylhydrazinium iodide is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Class	Description	Source
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.	
Skin Corrosion/Irritation	Causes skin irritation.	
Eye Damage/Irritation	Causes serious eye irritation.	
Respiratory Sensitization	May cause respiratory irritation.	
Reproductive Toxicity	Suspected of damaging fertility or the unborn child.	

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.
- Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.
- Avoid breathing dust.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly closed container in a cool, dry place.

This guide provides a foundational understanding of **1,1,1-trimethylhydrazinium iodide**. For specific applications, it is crucial to consult the primary literature and safety data sheets to ensure safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. 1,1,1-三甲基碘化肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,1,1-trimethylhydrazinium iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294641#physical-and-chemical-properties-of-1-1-1-trimethylhydrazinium-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com